molecular formula C14H20ClNO B586654 4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride CAS No. 1313393-58-6

4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride

Cat. No.: B586654
CAS No.: 1313393-58-6
M. Wt: 253.77
InChI Key: MRWBETWZAYOULZ-UHFFFAOYSA-N

Description

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride is a stimulant drug and a substituted cathinone. It is structurally similar to alpha-pyrrolidinopropiophenone, with an additional methyl group in the para position on the phenyl ring. This compound has been sold as a designer drug and is sometimes found in grey-market “bath salt” blends .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Research is conducted to understand its potential therapeutic uses and toxicological effects.

    Industry: It is used in forensic science for the detection of designer drugs in various samples.

Comparison with Similar Compounds

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride is similar to other substituted cathinones, such as:

    Alpha-pyrrolidinopropiophenone: Structurally similar but lacks the additional methyl group.

    4’-Methoxy-alpha-pyrrolidinopropiophenone: Contains a methoxy group instead of a methyl group.

    3,4-Methylenedioxy-alpha-pyrrolidinopropiophenone: Contains a methylenedioxy group on the phenyl ring.

These compounds share similar stimulant properties but differ in their potency, duration of action, and specific effects on the central nervous system .

Biological Activity

4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride (also known as MPHP) is a synthetic compound belonging to the family of pyrrolidinophenones. It has garnered attention due to its psychoactive properties and potential applications in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 4'-Methyl-1-(1-pyrrolidinyl)propiophenone hydrochloride
  • Molecular Formula : C14H19NO·HCl
  • Molecular Weight : 249.77 g/mol

The compound's structure features a pyrrolidine ring attached to a propiophenone moiety, which is critical for its biological activity.

The primary mechanism of action for this compound involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). This interaction leads to increased levels of dopamine and norepinephrine in the synaptic cleft, contributing to its stimulant effects.

Key Metabolic Pathways

Studies have shown that the metabolism of MPHP primarily occurs through hydroxylation at the 4' position, facilitated by cytochrome P450 enzymes such as CYP2D6 and CYP2C19. The metabolic products include:

  • 4'-Hydroxymethyl-alpha-pyrrolidinopropiophenone : The main metabolite.
  • Carboxylic acids : Resulting from further oxidation.

These metabolites may have varying degrees of biological activity compared to the parent compound, influencing both efficacy and toxicity.

Biological Activity and Effects

Research indicates that MPHP exhibits stimulant effects similar to other compounds in its class, such as methylphenidate and amphetamines. The compound has been investigated for its potential therapeutic applications but is primarily recognized for its recreational use and associated health risks.

Case Studies

  • Toxicological Detection : A study focused on the detection of MPHP in urine samples using gas chromatography-mass spectrometry (GC-MS). It highlighted the compound's rapid metabolism and the significance of identifying its metabolites for forensic toxicology .
  • Pharmacokinetics : Another study assessed the pharmacokinetic profile of MPHP in humans, revealing that CYP2D6 polymorphisms significantly affect its clearance rates. Poor metabolizers exhibited higher plasma concentrations, which could lead to increased toxicity .
  • Comparative Analysis : A comparative study with other pyrrolidinophenones showed that MPHP had a higher binding affinity for DAT than some related compounds, suggesting a more potent stimulant effect.

Toxicological Profile

The safety profile of this compound remains a concern due to reports of adverse effects such as:

  • Increased heart rate
  • Hypertension
  • Anxiety and paranoia

Long-term use may lead to dependence and withdrawal symptoms similar to other stimulants.

Research Findings Summary Table

Study FocusFindingsReference
Toxicological DetectionDetected in urine; rapid metabolism; significant metabolites identified
PharmacokineticsClearance affected by CYP2D6 polymorphisms; higher concentrations in poor metabolizers
Comparative Binding AffinityHigher affinity for DAT compared to related compounds

Properties

IUPAC Name

1-(4-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-11-5-7-13(8-6-11)14(16)12(2)15-9-3-4-10-15;/h5-8,12H,3-4,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWBETWZAYOULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313393-58-6
Record name 4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313393586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-MEPPP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN1BVC23U3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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